molecular formula C24H20ClN3O B1677053 SDZ285-428

SDZ285-428

Cat. No.: B1677053
M. Wt: 401.9 g/mol
InChI Key: FHHNSSGZEIVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ285-428, also known as NVP-VID-400, is a chemical compound that acts as an inhibitor of the enzyme CYP51. This enzyme is crucial in the biosynthesis of sterols, which are essential components of cell membranes in various organisms. This compound has shown significant inhibitory effects on the parasites Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and African sleeping sickness, respectively .

Scientific Research Applications

SDZ285-428 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

SDZ285-428, also known as NVP-VID-400 or N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4’-chloro-[1,1’-biphenyl]-4-carboxamide, primarily targets the enzyme CYP51 . CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes and is involved in the production of ergosterol in protozoa and fungi, and cholesterol in humans .

Mode of Action

This compound acts as an inhibitor of CYP51 . By inhibiting this enzyme, this compound disrupts the biosynthesis of essential sterols, leading to alterations in the structure and function of the cellular membrane . This disruption can inhibit the growth and proliferation of cells, particularly in organisms that rely on ergosterol for membrane integrity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting CYP51, this compound prevents the demethylation of lanosterol, a critical step in the production of cholesterol in humans and ergosterol in protozoa and fungi . This inhibition disrupts the entire pathway, leading to a deficiency in essential sterols and causing downstream effects on cell membrane structure and function .

Pharmacokinetics

The compound’s solubility, stability, and interactions with transport proteins and metabolic enzymes would all play a role in determining its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity and function due to the inhibition of sterol biosynthesis . This disruption can lead to cell growth arrest and increased sensitivity to other drugs . For example, in the case of protozoa such as T. cruzi and T. brucei, the inhibition of ergosterol production can lead to cell death .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Biochemical Analysis

Biochemical Properties

SDZ285-428 plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is known to interact with cytochrome P450 enzymes, including CYP51 and CYP24A1 . The inhibition of CYP51 by this compound affects the biosynthesis of sterols, which are essential components of cell membranes . Additionally, the inhibition of CYP24A1 impacts the metabolism of vitamin D, influencing calcium homeostasis and bone health . These interactions highlight the compound’s significance in modulating biochemical pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of Trypanosoma cruzi and Trypanosoma brucei, parasites responsible for Chagas disease and African sleeping sickness, respectively . The compound’s inhibitory action on CYP51 disrupts the synthesis of ergosterol, a vital component of the parasite’s cell membrane, leading to cell death . Furthermore, this compound enhances apoptosis in colorectal cancer cells when combined with vitamin D treatment, indicating its potential as an adjuvant in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cytochrome P450 enzymes. By inhibiting CYP51, this compound disrupts the biosynthesis of sterols, leading to impaired cell membrane integrity and function . The compound also inhibits CYP24A1, which regulates the catabolism of active vitamin D metabolites . This inhibition results in increased levels of active vitamin D, enhancing its biological effects on calcium homeostasis and bone health . These molecular interactions underscore the compound’s multifaceted role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C in powder form . Its solubility in solvents such as DMSO, water, and ethanol is limited, necessitating the use of fresh solvents for optimal results . Long-term studies have shown that this compound maintains its inhibitory effects on CYP51 and CYP24A1 over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound effectively inhibits CYP51 and CYP24A1 at low concentrations, leading to significant biochemical and cellular changes . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting CYP51, the compound disrupts the biosynthesis of sterols, affecting cell membrane integrity and function . Additionally, the inhibition of CYP24A1 alters the metabolism of vitamin D, leading to increased levels of active vitamin D metabolites . These metabolic interactions underscore the compound’s role in modulating key biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target enzymes . Once inside the cell, this compound interacts with cytochrome P450 enzymes, inhibiting their activity and modulating biochemical pathways . These transport and distribution mechanisms are essential for the compound’s efficacy in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization allows this compound to effectively inhibit CYP51 and CYP24A1, modulating key biochemical pathways . Additionally, the compound’s interactions with transporters and binding proteins may further influence its subcellular distribution and activity .

Preparation Methods

The synthesis of SDZ285-428 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

SDZ285-428 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

SDZ285-428 is unique in its specific inhibition of CYP51. Similar compounds include:

    Ketoconazole: Another CYP51 inhibitor used as an antifungal agent.

    Itraconazole: A widely used antifungal that also targets CYP51.

    Fluconazole: Another antifungal agent that inhibits CYP51 but has a different chemical structure.

Compared to these compounds, this compound has shown higher specificity and potency against certain parasitic organisms, making it a valuable tool in parasitology research .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHNSSGZEIVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.